molecular formula C9H21N3 B12122404 N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine CAS No. 82516-24-3

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine

Cat. No.: B12122404
CAS No.: 82516-24-3
M. Wt: 171.28 g/mol
InChI Key: GQNMIWTUNCXLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H23N3. It is a derivative of piperazine and is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring and a dimethylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of piperazine with a suitable alkylating agent. One common method is the alkylation of piperazine with 2-chloropropane-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated compounds such as alkyl halides; reactions are often conducted in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The presence of the piperazine ring allows it to bind to receptor sites, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine: A compound with a similar structure but containing a phenothiazine ring.

    N,N-Dimethyl-2-(1-piperazinyl)ethylamine: Another piperazine derivative with a different alkyl chain length.

    N,N-Dimethyl-2-(1-piperazinyl)butan-1-amine: A compound with a longer alkyl chain compared to N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring and a dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

82516-24-3

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylpropan-1-amine

InChI

InChI=1S/C9H21N3/c1-9(8-11(2)3)12-6-4-10-5-7-12/h9-10H,4-8H2,1-3H3

InChI Key

GQNMIWTUNCXLTI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)N1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.